

Spectroscopic Profile of 4-Amino-3-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-fluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-fluorophenol** (CAS No: 399-95-1). Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of key molecular data, predicted spectroscopic information, and comparative data from its structural analog, 4-aminophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules.

Core Molecular Data

Property	Value	Source
Molecular Formula	C ₆ H ₆ FNO	PubChem[1]
Molecular Weight	127.12 g/mol	PubChem[1]
Exact Mass	127.043341977 Da	PubChem[1]
IUPAC Name	4-amino-3-fluorophenol	PubChem[1]
Synonyms	3-Fluoro-4-aminophenol, 2-Fluoro-4-hydroxyaniline	PubChem[1]

Spectroscopic Data Presentation

While experimental spectra for **4-Amino-3-fluorophenol** are not readily available in public databases, the following tables summarize the expected and comparative spectroscopic data.

Mass Spectrometry (MS)

The primary ionization method for a polar molecule like **4-Amino-3-fluorophenol** would be Electrospray Ionization (ESI), likely in positive ion mode, which would protonate the basic amino group.

Ion	Calculated m/z
[M+H] ⁺	128.0511

Note: The calculated m/z is based on the exact mass of **4-Amino-3-fluorophenol** (127.04334 Da)^[1] and the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for **4-Amino-3-fluorophenol**. These predictions are based on established increments for substituents on a benzene ring. For comparison, experimental data for the closely related compound, 4-aminophenol, is also provided^[2].

Table 1: Predicted ¹H NMR Data for **4-Amino-3-fluorophenol**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.6 - 6.8	Doublet of doublets	J(H,F) ≈ 8-10, J(H,H) ≈ 2-3
H-5	6.7 - 6.9	Doublet	J(H,H) ≈ 8-9
H-6	6.5 - 6.7	Doublet of doublets	J(H,H) ≈ 8-9, J(H,F) ≈ 4-5
-OH	8.5 - 9.5	Broad Singlet	-
-NH ₂	4.0 - 5.0	Broad Singlet	-

Table 2: Predicted ^{13}C NMR Data for **4-Amino-3-fluorophenol**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	145 - 150
C-2	110 - 115 (d, $J(\text{C},\text{F}) \approx 15\text{-}20\text{ Hz}$)
C-3 (C-F)	150 - 155 (d, $J(\text{C},\text{F}) \approx 230\text{-}250\text{ Hz}$)
C-4 (C-NH ₂)	135 - 140 (d, $J(\text{C},\text{F}) \approx 10\text{-}15\text{ Hz}$)
C-5	118 - 122
C-6	115 - 120 (d, $J(\text{C},\text{F}) \approx 3\text{-}5\text{ Hz}$)

Table 3: Experimental NMR Data for 4-Aminophenol (in DMSO-d₆)[2]

Spectrum	Chemical Shift (δ , ppm)
^1H NMR	8.37 (s, 1H, OH), 6.48-6.50 (d, $J=10\text{ Hz}$, 2H, Ar-H), 6.42-6.44 (d, $J=10\text{ Hz}$, 2H, Ar-H), 4.38 (s, 2H, NH ₂)
^{13}C NMR	168.09, 153.70, 131.82, 113.18

Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-3-fluorophenol** is expected to show characteristic absorption bands for the hydroxyl, amino, and fluoroaromatic functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Strong, Broad
N-H Stretch (Amino)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-N Stretch (Aromatic)	1250 - 1350	Medium to Strong
C-F Stretch (Aromatic)	1100 - 1300	Strong
C-O Stretch (Phenolic)	1180 - 1260	Strong

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **4-Amino-3-fluorophenol**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **4-Amino-3-fluorophenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for phenols and anilines due to its ability to dissolve polar compounds and to observe exchangeable protons.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical spectral parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
 - Assign the signals in the ^{13}C NMR spectrum to the respective carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Amino-3-fluorophenol**.

Methodology:

- Sample Preparation (for solid sample):
 - KBr Pellet Method:
 - Thoroughly grind a small amount of **4-Amino-3-fluorophenol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H aromatic, C=C aromatic, C-N, C-F, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Amino-3-fluorophenol**.

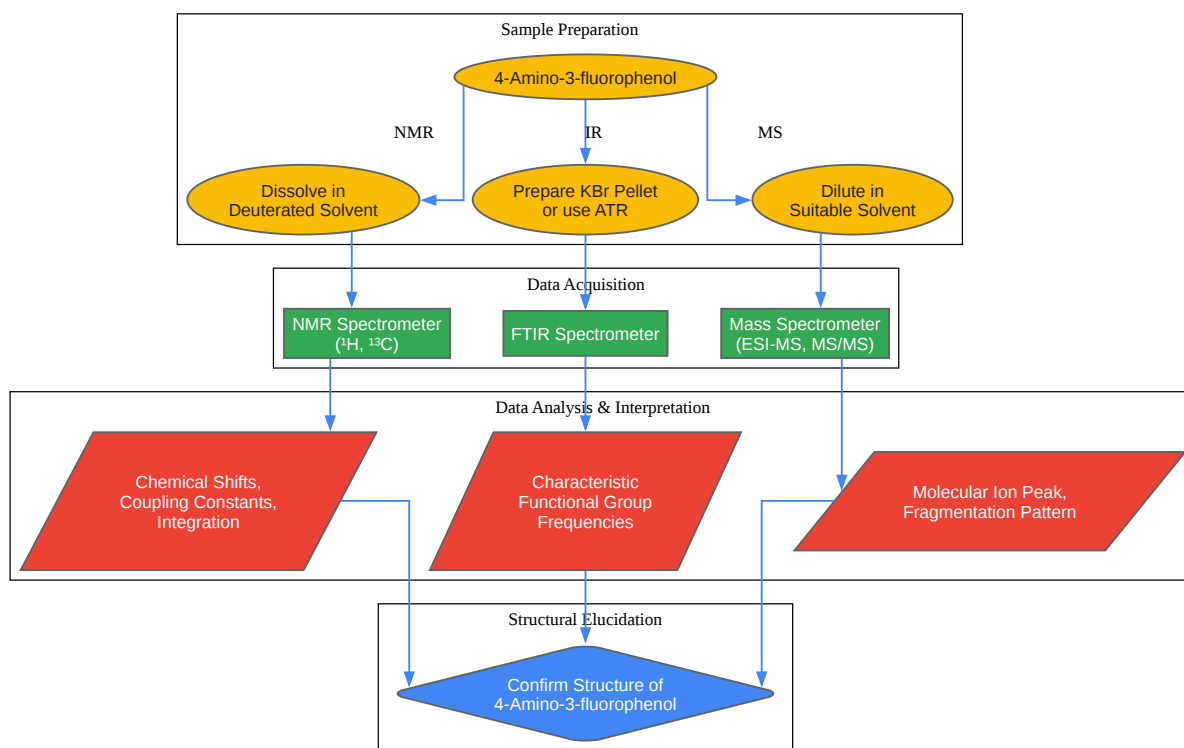
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **4-Amino-3-fluorophenol** (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
 - A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation for positive ion mode ESI.
- Instrumentation:
 - A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion or through an LC column.
 - Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ($[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$) to confirm the molecular weight of the compound.

- Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-3-fluorophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 4-Amino-3-fluorophenol | C₆H₆FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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